REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[CH:6]=[C:7]([C:11]([CH3:13])=O)[C:8]([O-:10])=[O:9].[CH3:19][O:20][C:21](=[O:26])/[CH:22]=[C:23](\[NH2:25])/[CH3:24].O.[C:28]1(C)C=CC=CC=1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]2[C:22]([C:21]([O:20][CH3:19])=[O:26])=[C:23]([CH3:24])[NH:25][C:11]([CH3:13])=[C:7]2[C:8]([O:10][CH3:28])=[O:9])[CH:14]=[CH:15][C:16]=1[O:17][CH3:18]
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Name
|
2-(3,4-dimethoxybenzylidene)acetoacetate
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C(=O)[O-])C(=O)C)C=CC1OC
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
COC(\C=C(\C)/N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (SiO2 /CHCl3)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C1C(=C(NC(=C1C(=O)OC)C)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |